molecular formula C24H20N6OS B12455950 N-(4,6-dimethyl-2-quinazolinyl)-N''-(10H-phenothiazin-10-ylcarbonyl)guanidine

N-(4,6-dimethyl-2-quinazolinyl)-N''-(10H-phenothiazin-10-ylcarbonyl)guanidine

Cat. No.: B12455950
M. Wt: 440.5 g/mol
InChI Key: HWWYFDPOCUXWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide typically involves multiple steps. One common method includes the condensation of 4,6-dimethyl-2-aminobenzaldehyde with phenothiazine-10-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and requires refluxing in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide apart is its dual functionality, combining the properties of both quinazoline and phenothiazine derivatives. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .

Properties

Molecular Formula

C24H20N6OS

Molecular Weight

440.5 g/mol

IUPAC Name

N-[N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide

InChI

InChI=1S/C24H20N6OS/c1-14-11-12-17-16(13-14)15(2)26-23(27-17)28-22(25)29-24(31)30-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)30/h3-13H,1-2H3,(H3,25,26,27,28,29,31)

InChI Key

HWWYFDPOCUXWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.